2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
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Overview
Description
The compound “2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is a chemical compound with the molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” is a powder . The storage temperature is at room temperature .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Compounds similar to 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile have been utilized in the synthesis of various heterocyclic derivatives. For instance, the interaction with hydrazine hydrate and other reagents leads to the formation of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, which serve as precursors for the synthesis of substituted pyrrolo[2,1-h]purin-4-ones and their analogs, demonstrating the compound's role in the creation of complex nitrogenous structures (Chumachenko, Shablykin, & Brovarets, 2013).
Antimicrobial and Anticancer Activities
Research on compounds derived from this compound has shown promising biological activities. For example, bromoageliferin, an alkaloid isolated from marine sponges and structurally related to pyrrolo-imidazole derivatives, displayed significant activity against Pseudomonas aeruginosa. This suggests potential applications of these compounds in developing new antibacterial drugs (Pech-Puch et al., 2020). Additionally, derivatives of imidazo[4,5-b]pyridine, which share structural similarities, have shown anticancer activity against breast cancer cell lines, indicating the potential for these compounds in cancer treatment research (Shelke et al., 2017).
Organic Synthesis and Methodology Development
The versatility of this compound and its analogs extends to their utility in organic synthesis. For example, they have been used in palladium-catalyzed carbonylative cyclization reactions to produce pyrrolone-fused benzimidazoles, showcasing their role in facilitating the construction of complex organic molecules (Yang et al., 2016).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors for mild steel, demonstrating the chemical versatility and potential industrial applications of compounds related to this compound (Saady et al., 2021).
Safety and Hazards
The compound “2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKJEEWLHIPKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092245-77-5 |
Source
|
Record name | 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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